molecular formula C14H11N3O2S2 B2589227 4-({2-[4-Cyano-3-(methylsulfanyl)-5-isothiazolyl]vinyl}amino)benzenecarboxylic acid CAS No. 338751-12-5

4-({2-[4-Cyano-3-(methylsulfanyl)-5-isothiazolyl]vinyl}amino)benzenecarboxylic acid

Cat. No.: B2589227
CAS No.: 338751-12-5
M. Wt: 317.38
InChI Key: RTUHRLPKTRDLJO-VOTSOKGWSA-N
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Description

4-({2-[4-Cyano-3-(methylsulfanyl)-5-isothiazolyl]vinyl}amino)benzenecarboxylic acid is a structurally complex molecule featuring a benzoic acid core linked via a vinylamino bridge to a substituted isothiazole ring. The isothiazole moiety is functionalized with a cyano (-CN) group at position 4, a methylsulfanyl (-SMe) group at position 3, and a methyl group at position 4. This combination of electron-withdrawing (cyano) and sulfur-containing (methylsulfanyl) substituents confers unique electronic and steric properties, which may influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name

4-[[(E)-2-(4-cyano-3-methylsulfanyl-1,2-thiazol-5-yl)ethenyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S2/c1-20-13-11(8-15)12(21-17-13)6-7-16-10-4-2-9(3-5-10)14(18)19/h2-7,16H,1H3,(H,18,19)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUHRLPKTRDLJO-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NSC(=C1C#N)C=CNC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NSC(=C1C#N)/C=C/NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[4-Cyano-3-(methylsulfanyl)-5-isothiazolyl]vinyl}amino)benzenecarboxylic acid typically involves multiple steps. One possible synthetic route might include the following steps:

  • Isothiazole Formation: : The formation of the isothiazole ring structure can be achieved through the reaction of appropriate thioamide precursors with suitable nitriles.

  • Amino Substitution: : The cyano and methylthio groups are then introduced into the isothiazole ring through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound would rely on optimized synthetic routes that minimize costs and maximize yields. Techniques such as continuous flow chemistry and high-throughput screening of reaction conditions are typically employed to streamline production.

Chemical Reactions Analysis

Types of Reactions It Undergoes

This compound undergoes various types of chemical reactions:

  • Oxidation: : The methylthio group can be oxidized to a sulfoxide or sulfone.

  • Reduction: : The cyano group can be reduced to an amine under specific conditions.

  • Substitution: : The aromatic ring and the isothiazole structure can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents such as m-chloroperoxybenzoic acid (m-CPBA) for sulfoxide formation.

  • Reduction: : Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.

  • Substitution: : Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like alkoxides.

Major Products

  • Oxidation Products: : Sulfoxide and sulfone derivatives.

  • Reduction Products: : Amine derivatives of the parent compound.

  • Substitution Products: : Various substituted derivatives depending on the electrophile or nucleophile involved.

Scientific Research Applications

This compound finds extensive use in scientific research across multiple disciplines:

  • Chemistry: : As a versatile building block for creating complex molecules.

  • Biology: : In the study of enzyme mechanisms and protein interactions due to its diverse functional groups.

  • Medicine: : As a potential lead compound for developing new drugs with unique mechanisms of action.

  • Industry: : Used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism by which 4-({2-[4-Cyano-3-(methylsulfanyl)-5-isothiazolyl]vinyl}amino)benzenecarboxylic acid exerts its effects depends on its application. In medicinal chemistry, for instance, it might interact with specific enzymes or receptors, modulating their activity through competitive or allosteric mechanisms. The presence of multiple functional groups allows it to form diverse interactions with biological molecules.

Comparison with Similar Compounds

Key Observations:

  • Sulfur-Containing Groups : The methylsulfanyl group in the target compound contrasts with alkylthio groups in sulfonamides . Methylsulfanyl may exhibit lower oxidative reactivity compared to longer alkylthio chains.
  • Acid-Base Properties : The benzoic acid group (pKa ~4.2) increases water solubility relative to carboxamides (e.g., 2-BMCA) or sulfonamides, which lack ionizable groups under physiological conditions.

Biological Activity

4-({2-[4-Cyano-3-(methylsulfanyl)-5-isothiazolyl]vinyl}amino)benzenecarboxylic acid, also known by its CAS number 338751-12-5, is a compound of interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H11N3O2S2C_{14}H_{11}N_{3}O_{2}S_{2}, with a molecular weight of 317.39 g/mol. The compound features a complex structure that includes a benzenecarboxylic acid moiety linked to a vinyl group substituted with a cyano and isothiazole ring.

Antimicrobial Properties

Research indicates that derivatives of benzoic acid, including compounds similar to this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial and fungal strains, indicating their potential as antimicrobial agents .

Antiproliferative Effects

In vitro studies have demonstrated that this compound can exert antiproliferative effects on cancer cell lines. For example, it has been shown to induce apoptosis in human cancer cells by activating caspase pathways, which are critical for programmed cell death. The compound's ability to inhibit cell proliferation suggests its potential use in cancer therapy .

The biological activity of this compound may be attributed to its interaction with various cellular pathways:

  • Proteasome and Autophagy Activation : Similar compounds have been shown to enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are essential for protein degradation and cellular homeostasis .
  • Cathepsin Activation : This compound may also activate cathepsins B and L, enzymes involved in protein degradation, thus contributing to its antiproliferative effects .

Study on Cancer Cell Lines

A study evaluating the effects of this compound on human foreskin fibroblasts and various cancer cell lines (Hep-G2 and A2058) revealed promising results. At concentrations of 1 and 10 μg/mL, the compound did not exhibit cytotoxicity while enhancing proteasome activity significantly. The most notable activation was observed at higher concentrations, suggesting a dose-dependent response .

Cell Line Concentration (μg/mL) Cell Growth Inhibition (%)
Hep-G214.81 ± 0.28
Hep-G210Significant Activation
A205815.02 ± 0.18
A205810Significant Activation

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-({2-[4-Cyano-3-(methylsulfanyl)-5-isothiazolyl]vinyl}amino)benzenecarboxylic acid?

  • Methodological Answer : Synthesis optimization should focus on coupling reactions (e.g., vinyl-amino linkages) and purification strategies. For example, analogous triazine-benzoic acid derivatives were synthesized via nucleophilic substitution reactions under inert atmospheres, using catalysts like Pd(PPh₃)₄ for Suzuki couplings . Post-synthesis, high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended to achieve >95% purity. Reaction yields can be improved by controlling stoichiometry (1:1.2 molar ratio of isothiazole to benzoic acid derivatives) and refluxing in anhydrous DMF at 80°C for 12 hours.

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm vinyl-amino linkage and substituent positions. Overlapping signals (e.g., C4 and C6 in aromatic regions) may require 2D NMR (COSY, HSQC) for resolution .
  • X-ray Crystallography : To resolve ambiguities in stereochemistry, as seen in pharmacopeial standards for structurally complex carboxylic acids .
  • Mass Spectrometry (HRMS) : To validate molecular weight (±1 ppm accuracy) and detect fragmentation patterns of the cyano and methylsulfanyl groups.

Q. What experimental approaches are suitable for assessing the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., 150–200°C range for similar benzoic acid derivatives) .
  • pH Stability Studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, monitoring degradation via UV-Vis spectroscopy (λ = 280 nm).
  • HPLC-MS : Identify degradation products, such as hydrolysis of the isothiazole ring or cleavage of the vinyl-amino bond.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gaps), predicting electrophilic/nucleophilic sites. For example, the cyano group may act as an electron-withdrawing moiety, enhancing vinyl-amino conjugation .
  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) by aligning the carboxylic acid group with active-site arginine residues.

Q. What strategies resolve contradictions in spectroscopic data, such as conflicting NMR assignments?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference with structurally analogous compounds. For instance, benzoxadiazole derivatives with unresolved signals in aromatic regions required heteronuclear correlation spectroscopy (HSQC) for assignment .
  • Isotopic Labeling : Synthesize deuterated analogs to simplify ¹H NMR spectra.
  • Dynamic NMR : Study temperature-dependent shifts to identify tautomerism or conformational flexibility in the isothiazole ring.

Q. How can environmental fate studies (e.g., biodegradation, bioaccumulation) be designed for this compound?

  • Methodological Answer :

  • OECD Guidelines : Follow Test No. 301F for ready biodegradability in activated sludge, measuring dissolved organic carbon (DOC) removal over 28 days .
  • LC-MS/MS Quantification : Monitor bioaccumulation in model organisms (e.g., Daphnia magna) using a validated method with a LOQ of 0.1 µg/L.
  • Photolysis Experiments : Expose the compound to UV light (λ = 254 nm) in aqueous solutions, analyzing photoproducts via quadrupole time-of-flight (Q-TOF) MS.

Q. What in vitro assays are appropriate for evaluating the compound’s biological activity and mechanism of action?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., acetylcholinesterase) using Ellman’s method with DTNB as a chromogen.
  • Cell Viability Studies : Use MTT assays on cancer cell lines (e.g., HeLa), comparing dose-response curves (1–100 µM) to reference drugs.
  • ROS Detection : Apply fluorescent probes (e.g., DCFH-DA) to assess oxidative stress induction in treated cells.

Data Contradiction Analysis Example

  • Scenario : Conflicting reports on the compound’s melting point (e.g., 157–158°C vs. 162–164°C).
    • Resolution :

Reproduce Synthesis : Ensure identical purification methods (e.g., recrystallization from ethanol vs. acetonitrile) .

DSC Analysis : Perform differential scanning calorimetry at 5°C/min heating rate to detect polymorphic transitions.

Purity Verification : Use HPLC to rule out impurities (>98% purity required for accurate mp determination).

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